
Methyl 2,5-dimethyl-3-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,5-dimethyl-3-nitrobenzoate is an organic compound belonging to the class of nitrobenzoates It is characterized by the presence of a nitro group (-NO2) attached to a benzene ring, which also contains two methyl groups and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,5-dimethyl-3-nitrobenzoate typically involves the nitration of methyl 2,5-dimethylbenzoate. The process can be carried out using a mixture of concentrated sulfuric acid and nitric acid, which acts as the nitrating agent. The reaction is conducted under controlled temperature conditions to ensure the selective nitration at the desired position on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, concentration, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also enhances safety and efficiency in the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2,5-dimethyl-3-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The ester functional group can be hydrolyzed to yield the corresponding carboxylic acid and methanol in the presence of acidic or basic conditions
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, tin(II) chloride.
Nucleophiles: Various nucleophiles such as amines, thiols, and alkoxides.
Hydrolysis Conditions: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Major Products Formed
Reduction: 2,5-dimethyl-3-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 2,5-dimethyl-3-nitrobenzoic acid and methanol
Aplicaciones Científicas De Investigación
Methyl 2,5-dimethyl-3-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its nitro group, which can act as an electron-withdrawing group.
Industry: Used in the production of dyes, pigments, and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of methyl 2,5-dimethyl-3-nitrobenzoate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis. These interactions can affect various biochemical pathways, including enzyme activity and signal transduction processes. The compound’s effects are mediated through its ability to form hydrogen bonds, electrostatic interactions, and covalent modifications with target molecules .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3,5-dinitrobenzoate: Contains two nitro groups, leading to different reactivity and applications.
Methyl 2-methyl-3-nitrobenzoate: Similar structure but with only one methyl group, affecting its chemical properties and reactivity.
Methyl 4-nitrobenzoate: Lacks the additional methyl groups, resulting in different steric and electronic effects .
Uniqueness
Methyl 2,5-dimethyl-3-nitrobenzoate is unique due to the presence of two methyl groups and a nitro group on the benzene ring, which influence its chemical reactivity and physical properties. The combination of these functional groups makes it a versatile compound for various synthetic and research applications.
Propiedades
Número CAS |
27023-01-4 |
|---|---|
Fórmula molecular |
C10H11NO4 |
Peso molecular |
209.20 g/mol |
Nombre IUPAC |
methyl 2,5-dimethyl-3-nitrobenzoate |
InChI |
InChI=1S/C10H11NO4/c1-6-4-8(10(12)15-3)7(2)9(5-6)11(13)14/h4-5H,1-3H3 |
Clave InChI |
QXYKFVOZYSRLAE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)[N+](=O)[O-])C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



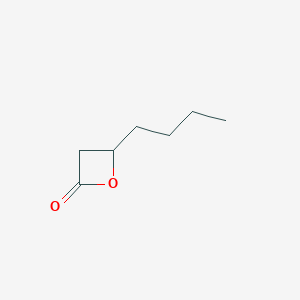
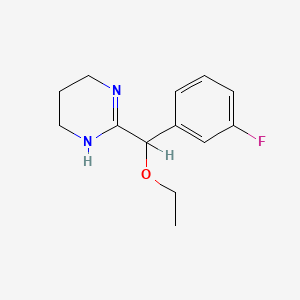
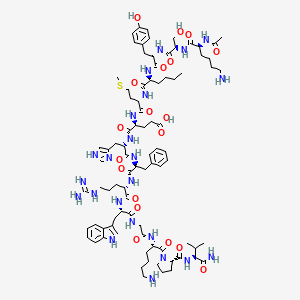
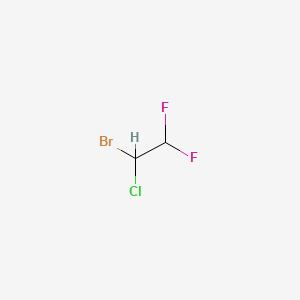
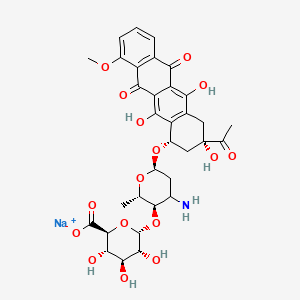
![6-(4-Ethylpiperazin-1-yl)benzo[b][1,4]benzothiazepine;dihydrochloride](/img/structure/B13423803.png)
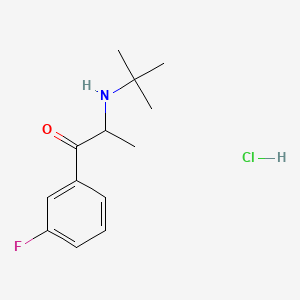
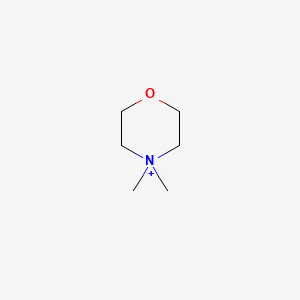
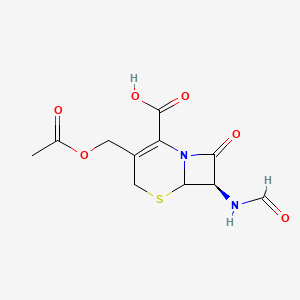
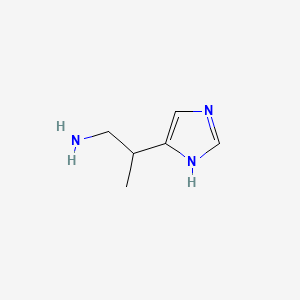
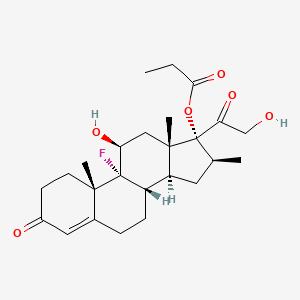
![[(4aR,7R,8S,8aS)-7-(4-benzamido-2-oxopyrimidin-1-yl)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate](/img/structure/B13423849.png)

